4-(Perylen-3-YL)aniline
Description
Structure
3D Structure
Properties
CAS No. |
835604-34-7 |
|---|---|
Molecular Formula |
C26H17N |
Molecular Weight |
343.4 g/mol |
IUPAC Name |
4-perylen-3-ylaniline |
InChI |
InChI=1S/C26H17N/c27-18-12-10-16(11-13-18)19-14-15-24-22-7-2-5-17-4-1-6-21(25(17)22)23-9-3-8-20(19)26(23)24/h1-15H,27H2 |
InChI Key |
XRHQMPLZLZIHOG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C3C(=C1)C4=C5C(=CC=C4)C(=CC=C5C3=CC=C2)C6=CC=C(C=C6)N |
Origin of Product |
United States |
Synthetic Methodologies for 4 Perylen 3 Yl Aniline and Its Analogues
While a definitive, step-by-step synthesis for 4-(perylen-3-yl)aniline is not extensively documented in publicly available literature, its synthesis can be reasonably extrapolated from established methodologies for structurally similar compounds. The key challenge in synthesizing this molecule is the formation of the carbon-nitrogen (C-N) or carbon-carbon (C-C) bond between the perylene (B46583) core and the aniline (B41778) moiety. The most prominent and effective methods for achieving such transformations are palladium-catalyzed cross-coupling reactions, namely the Buchwald-Hartwig amination and the Suzuki-Miyaura coupling.
One plausible approach involves the Buchwald-Hartwig amination , a powerful method for forming C-N bonds. scispace.comorganic-chemistry.orglibretexts.org This reaction would typically involve the coupling of an aryl halide, in this case, 3-haloperylene (most commonly 3-bromoperylene), with aniline. The reaction is catalyzed by a palladium complex, often generated in situ from a palladium source like palladium(II) acetate (B1210297) (Pd(OAc)₂) or tris(dibenzylideneacetone)dipalladium(0) (B46781) (Pd₂(dba)₃), and a suitable phosphine (B1218219) ligand. qut.edu.au Sterically hindered biaryl phosphine ligands, such as X-Phos, are often employed to facilitate the reaction. qut.edu.au A strong base, like sodium tert-butoxide (NaOtBu), is required to deprotonate the aniline and facilitate the catalytic cycle. qut.edu.au
An alternative and equally viable strategy is the Suzuki-Miyaura coupling , which is a cornerstone of C-C bond formation in modern organic synthesis. libretexts.orgwikipedia.org This approach could be implemented in two ways. The first involves the reaction of 3-perylenylboronic acid or its corresponding boronate ester with a 4-haloaniline derivative (e.g., 4-bromoaniline (B143363) or 4-iodoaniline). libretexts.org The second, and perhaps more common approach for related compounds, is the coupling of 3-haloperylene with a boronic acid derivative of a protected aniline, such as 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline. acs.org The Suzuki coupling is also palladium-catalyzed, with catalysts like tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) being frequently used, in conjunction with a base such as potassium carbonate (K₂CO₃) or potassium phosphate (B84403) (K₃PO₄). nih.govfishersci.es
The synthesis of analogues such as 4-(perylen-3-yl)-N,N-diphenylaniline has been reported, providing a concrete example of these synthetic strategies in action. researchgate.net These methodologies offer a versatile platform for the synthesis of a wide range of perylene-aniline derivatives with tailored electronic and photophysical properties.
Characterization Techniques for Synthesized Compounds
The unambiguous identification and characterization of newly synthesized compounds like 4-(perylen-3-yl)aniline and its analogues are crucial. A combination of spectroscopic and analytical techniques is employed for this purpose.
NMR spectroscopy is an indispensable tool for elucidating the molecular structure of organic compounds. Both ¹H and ¹³C NMR are used to confirm the identity and purity of the synthesized perylene (B46583) derivatives. scispace.comresearchgate.netrsc.orgacs.orgacs.orgrsc.orgnih.govresearchgate.net
For ¹H NMR , the spectrum of this compound would exhibit a complex set of signals in the aromatic region, typically between 7.0 and 9.0 ppm. The protons on the perylene core would appear as a series of doublets and multiplets, with their specific chemical shifts and coupling constants being highly dependent on the substitution pattern. acs.org The protons of the aniline (B41778) ring would likely appear as two doublets, characteristic of a 1,4-disubstituted benzene (B151609) ring. The -NH₂ protons would give a broad singlet, the position of which can vary depending on the solvent and concentration.
In ¹³C NMR , the spectrum would show a number of signals corresponding to the carbon atoms of the perylene and aniline moieties. The quaternary carbons of the perylene core would appear in the downfield region of the aromatic spectrum. rsc.orgrsc.org The carbon atoms of the aniline ring would also be clearly distinguishable.
Table 1: Representative NMR Data for Perylene Analogues
| Compound | Nucleus | Chemical Shift (δ, ppm) |
|---|---|---|
| Perylene Diimide Derivative rsc.org | ¹H | 9.62 (s, 2H, triazole rings), 9.22–9.01 (m, 8H, perylene rings) |
| Perylene Bisimide Derivative acs.org | ¹³C | 165.26, 164.94, 164.89, 164.13, 164.09, 163.81, 163.77, 162.93 (C=O), 139.58 - 120.92 (aromatic C) |
| 4-(Perylen-3-yl)phenyl Derivative rsc.org | ¹H | 8.19 (d, J = 7.8 Hz, 4H); 7.68 (d, J = 8.0 Hz, 4H); 7.48 (t, J = 7.7 Hz, 4H) |
Note: The data presented is for analogous compounds and serves as a reference for the expected spectral features of this compound.
FT-IR spectroscopy is used to identify the functional groups present in a molecule. scispace.comresearchgate.netnih.govfrontiersin.orgresearchgate.net For this compound, the FT-IR spectrum would be expected to show characteristic absorption bands.
The N-H stretching vibrations of the primary amine group (-NH₂) would appear as two distinct bands in the region of 3300-3500 cm⁻¹. The C-H stretching vibrations of the aromatic rings would be observed around 3000-3100 cm⁻¹. The C=C stretching vibrations of the aromatic rings would give rise to a series of sharp peaks in the 1400-1600 cm⁻¹ region. The C-N stretching vibration of the aryl amine would be found in the 1250-1360 cm⁻¹ range. The characteristic absorptions of the perylene core would also be present. rsc.org
Table 2: Expected FT-IR Absorption Bands for this compound
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
|---|---|---|
| Amine (-NH₂) | N-H Stretch | 3300 - 3500 |
| Aromatic Ring | C-H Stretch | 3000 - 3100 |
| Aromatic Ring | C=C Stretch | 1400 - 1600 |
| Aryl Amine | C-N Stretch | 1250 - 1360 |
HRMS is a crucial technique for determining the exact mass of a molecule, which in turn allows for the confirmation of its elemental composition. qut.edu.auacs.orgacs.orgresearchgate.netescholarship.org For this compound, HRMS would be used to verify the molecular formula, C₂₆H₁₇N. The experimentally determined mass would be compared to the calculated theoretical mass, with a very small mass error providing strong evidence for the correct structure.
Table 3: HRMS Data for an Analogous Perylene Compound
| Compound | Ion | Calculated m/z | Found m/z |
|---|---|---|---|
| N-Alkyl-N'-aryl Perylene Diimide escholarship.org | [M]⁺ | Varies | Varies |
| Perylene Diimide Derivative qut.edu.au | [M+Na]⁺ | 213.1130 | 213.1124 |
Note: The data presented is for analogous compounds and serves as a reference for the expected HRMS results for this compound.
Elemental analysis is a fundamental technique that provides the percentage composition of elements (carbon, hydrogen, nitrogen, etc.) in a compound. researchgate.netrsc.org For this compound (C₂₆H₁₇N), the experimentally determined percentages of C, H, and N would be compared with the calculated theoretical values to confirm the purity and empirical formula of the synthesized compound.
Table 4: Theoretical Elemental Composition of this compound
| Element | Symbol | Atomic Weight | % Composition |
|---|---|---|---|
| Carbon | C | 12.01 | 92.56 |
| Hydrogen | H | 1.01 | 5.08 |
| Nitrogen | N | 14.01 | 4.15 |
Computational Chemistry and Theoretical Modeling of 4 Perylen 3 Yl Aniline
Density Functional Theory (DFT) Studies
Density Functional Theory (DFT) is a widely used quantum mechanical modeling method to investigate the electronic structure of many-body systems. It has been successfully applied to study the properties of 4-(perylen-3-yl)aniline and related molecules.
Geometry Optimization and Conformational Analysis
DFT calculations are employed to determine the most stable three-dimensional arrangement of atoms in the this compound molecule, a process known as geometry optimization. uzh.chmdpi.com This involves finding the minimum energy conformation of the molecule. For molecules with flexible bonds, such as the bond connecting the perylene (B46583) and aniline (B41778) moieties, conformational analysis is performed to understand the rotational barriers and identify different stable or metastable conformers. uzh.chmdpi.com
The optimized geometry of this compound is characterized by a dihedral angle between the perylene and aniline ring systems. This angle is a critical parameter as it influences the extent of π-conjugation between the two aromatic units. A smaller dihedral angle generally leads to better electronic communication. Theoretical conformational analysis helps in understanding the flexibility of the molecular structure and the energy required for conformational changes. nih.gov For instance, in related systems, the energy required to twist a molecule to a 180° angle has been calculated to be around 16.5 kcal mol⁻¹. nih.gov
Table 1: Representative Calculated Geometrical Parameters for Perylene-Aniline Systems
| Parameter | Calculated Value | Reference |
| C-N Bond Length (Å) | 1.459 | acs.org |
| C-C Bond Length (Aniline Ring, Å) | 1.39 | acs.org |
| C-C Bond Length (Perylene Core, Å) | 1.42 | acs.org |
| Dihedral Angle (Perylene-Aniline) | Varies with substitution | uzh.ch |
Note: The values presented are representative and can vary depending on the specific computational method and basis set used.
Electronic Structure Analysis (Frontier Molecular Orbitals: HOMO, LUMO)
The electronic properties of this compound are largely determined by its frontier molecular orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.net DFT calculations provide the energies and spatial distributions of these orbitals.
The HOMO is typically localized on the electron-donating part of the molecule, which in this case is the aniline moiety, while the LUMO is predominantly located on the electron-accepting perylene core. acs.orgchinesechemsoc.org This spatial separation of HOMO and LUMO is characteristic of a donor-acceptor system and is fundamental to its charge transfer properties. chinesechemsoc.org The energy difference between the HOMO and LUMO levels, known as the HOMO-LUMO gap, is a crucial parameter that influences the molecule's optical and electronic properties, including its absorption and emission spectra. acs.orgscispace.com
Table 2: Calculated Frontier Molecular Orbital Energies for Perylene-Aniline and Related Systems
| Compound/System | HOMO (eV) | LUMO (eV) | HOMO-LUMO Gap (eV) | Reference |
| PDI-3AT | - | - | 2.45 | acs.org |
| Generic Perylene-Aniline | -5.32 | -1.76 | 3.56 | scispace.com |
| Salicylideneaniline derivative | -6.16 | -2.06 | 4.10 | scispace.com |
Note: The HOMO-LUMO gap can be influenced by factors such as the specific functional and basis set used in the DFT calculations, as well as the solvent environment.
Electronic Coupling and Charge Transfer Properties
The efficiency of charge transfer between the aniline donor and the perylene acceptor is quantified by the electronic coupling element (V). acs.org DFT calculations can be used to estimate this parameter, which is crucial for understanding the potential of this compound in organic electronic devices. A larger electronic coupling value generally indicates a higher probability of charge transfer. nih.govchinesechemsoc.org
The charge transfer properties are also influenced by the reorganization energy (λ), which represents the energy required for the molecule and its surrounding environment to relax structurally after an electron transfer event. nih.gov DFT methods can be used to calculate both the internal (molecular) and external (solvent) reorganization energies. Lower reorganization energies are desirable for efficient charge transport.
Time-Dependent Density Functional Theory (TD-DFT) for Excited States
To investigate the properties of this compound in its electronically excited states, Time-Dependent Density Functional Theory (TD-DFT) is employed. uci.eduohio-state.eduarxiv.org This method allows for the calculation of vertical excitation energies, which correspond to the absorption of light, and the simulation of absorption spectra. uci.eduresearchgate.net
TD-DFT calculations can predict the energies of different excited states, including the charge-transfer excited state, where an electron is promoted from the HOMO (on the aniline) to the LUMO (on the perylene). mdpi.com The nature and energy of these excited states are critical for understanding the photophysical properties of the molecule, such as its fluorescence and potential for use in applications like organic light-emitting diodes (OLEDs). acs.org The accuracy of TD-DFT results can be sensitive to the choice of the exchange-correlation functional. arxiv.org
Molecular Modeling and Simulation of Self-Assembly
The perylene moiety in this compound has a strong tendency to form ordered aggregates through π-π stacking interactions. researchgate.net Molecular modeling and simulation techniques, such as molecular dynamics (MD), can be used to study the self-assembly behavior of these molecules. researchgate.netacs.org
These simulations can provide insights into how individual molecules organize into larger nanostructures, such as nanofibers or thin films. researchgate.net By understanding the intermolecular forces that drive self-assembly, it is possible to predict and control the morphology of the resulting materials, which is crucial for their performance in electronic devices. acs.org The simulations can also reveal how factors like solvent and temperature influence the self-assembly process. acs.orgacs.org
Elucidation of Structure-Property Relationships through Theoretical Approaches
A key advantage of computational modeling is its ability to establish clear structure-property relationships. researchgate.netresearchgate.netacs.org By systematically modifying the molecular structure of this compound in silico—for example, by adding different substituent groups or altering the linkage between the perylene and aniline units—researchers can predict how these changes will affect its electronic and optical properties. acs.org
This theoretical approach allows for the rational design of new molecules with tailored properties for specific applications. For instance, by understanding how the dihedral angle influences the HOMO-LUMO gap and charge transfer characteristics, it is possible to design derivatives of this compound with improved performance as charge transport materials or emitters in OLEDs. metu.edu.tr
Advanced Material Applications of 4 Perylen 3 Yl Aniline and Its Derivatives
Organic Electronics and Optoelectronics
Emissive Layers in Organic Light-Emitting Diodes (OLEDs)
4-(Perylen-3-yl)aniline and its derivatives are recognized for their potential as emissive materials in Organic Light-Emitting Diodes (OLEDs). aip.orgaip.org Their inherent fluorescence and charge-transporting capabilities are critical for the performance of the emissive layer (EML), which is the heart of an OLED device where the conversion of electrical energy into light occurs. wku.edujmaterenvironsci.com
Derivatives incorporating carbazole (B46965) moieties, such as 9-(4-(perylen-3-yl)phenyl)-9H-carbazole, have also been investigated. aip.orgaip.org An OLED with this compound as the emissive layer produced greenish-yellow light. aip.org The performance of these devices is often benchmarked against other emissive materials, with some N-annelated perylenes achieving bright green emission with luminances exceeding 62,000 cd/m² and an EQE reaching 4.2%. researchgate.net The design of these molecules, including the strategic placement of substituent groups, is crucial for tuning the emission color, thermal stability, and charge-transport properties. researchgate.net
Table 1: Performance of OLEDs with this compound Derivatives as the Emissive Layer
| Emissive Material | Emission Color | Max. External Quantum Efficiency (EQE) | Max. Luminance (Cd/m²) | Current Density (mA/cm²) |
|---|---|---|---|---|
| 4-(perylen-3-yl)-N,N-diphenyl-aniline | Amber | ~4.7% | ~1.3 x 10⁴ | 140 |
| 9-(4-(perylen-3-yl)phenyl)-9H-carbazole | Greenish-Yellow | - | - | - |
Data compiled from multiple research findings. aip.orgresearchgate.net
Active Materials in Organic Photovoltaic Cells (OPVs) / Organic Solar Cells (OSCs)
In the realm of solar energy conversion, this compound and its derivatives are explored as active materials, particularly as electron donors, in organic photovoltaic (OPV) cells, also known as organic solar cells (OSCs). sigmaaldrich.commdpi.com The function of an OPV device relies on the generation of free charge carriers from light absorption within a blend of electron donor and electron acceptor materials, often arranged in a bulk heterojunction (BHJ) structure.
Perylene (B46583) derivatives are attractive donor materials due to their strong light absorption and ability to be chemically modified to tune their electronic energy levels for optimal device performance. sigmaaldrich.com The efficiency of an OPV is largely dependent on the open-circuit voltage (Voc), short-circuit current (Jsc), and fill factor (FF), all of which are influenced by the properties of the donor and acceptor materials. ossila.com
Research has demonstrated that perylene-based dyes can act as efficient sensitizers in dye-sensitized solar cells (DSSCs), a type of OPV. For example, a DSSC employing a perylene derivative achieved a power conversion efficiency (PCE) of 6.8% under standard AM 1.5 solar conditions, with an incident monochromatic photon-to-current conversion efficiency of up to 87%. researchgate.netresearchgate.net The molecular design, including the introduction of specific donor groups like bis(4-(2,4,4-trimethylpentan-2-yl)phenyl)amine, is critical to this high performance. researchgate.net
The development of non-fullerene acceptors (NFAs) has further advanced the potential of perylene-based donors in OPVs. ossila.comnih.gov The tunability of the energy levels of both the donor and the NFA allows for better optimization of the photovoltaic parameters. ossila.com For instance, devices have been fabricated using a polymer donor, PBQx-TF, in conjunction with a perylene-based acceptor derivative, PDINN, showcasing the versatility of perylene compounds in both donor and acceptor roles. chinesechemsoc.org
Table 2: Performance of OPVs/OSCs Featuring Perylene Derivatives
| Device Type | Perylene Derivative Role | Power Conversion Efficiency (PCE) | Open-Circuit Voltage (Voc) | Short-Circuit Current (Jsc) |
|---|---|---|---|---|
| DSSC | Sensitizer (B1316253) (Dye) | 6.8% | - | - |
| DSSC | Sensitizer (Dye) | 1.78% | 0.838 V | - |
Data compiled from various studies on perylene-based solar cells. researchgate.netunito.it
Semiconductors in Organic Field-Effect Transistors (OFETs)
The semiconducting nature of this compound and its derivatives makes them suitable candidates for the active channel material in organic field-effect transistors (OFETs). nih.gov An OFET is a key component in organic electronics, and its performance is largely determined by the charge carrier mobility (µ) of the semiconductor, the on/off current ratio (Ion/Ioff), and the threshold voltage (Vth). nih.gov
Perylene derivatives have been shown to exhibit both p-type (hole transport) and n-type (electron transport) behavior, which is crucial for the development of complementary logic circuits. nih.gov The charge transport properties are highly dependent on the molecular structure and the solid-state packing of the molecules. researchgate.net For instance, a derivative of 4-(perylen-3-yl)-N,N-diphenyl-aniline demonstrated favorable morphology with an interconnected geometry, leading to a hole mobility (µh) of 1.63 x 10⁻⁶ cm²/V·s and an electron mobility (µe) of 1.09 x 10⁻⁷ cm²/V·s. aip.orgaip.org
The design of the molecular backbone and the introduction of specific functional groups can significantly enhance charge mobility. nih.gov For example, extending π-conjugation and ensuring molecular planarity can improve intramolecular charge transport, while promoting strong aggregation and ordered structures enhances intermolecular charge transport. nih.gov Research on other perylene compounds has reported hole and electron drift mobilities approaching 10⁻⁴ cm²V⁻¹s⁻¹ at high electric fields. researchgate.net Methodologies have been developed to accurately determine the charge concentration-dependent mobility from OFET characteristics, which is crucial for understanding and optimizing these materials. rsc.org
Table 3: Charge Carrier Mobility in Perylene-Based OFETs
| Perylene Derivative | Mobility Type | Mobility (µ) (cm²/V·s) |
|---|---|---|
| 4-(perylen-3-yl)-N,N-diphenyl-aniline | Hole (µh) | 1.63 x 10⁻⁶ |
| 4-(perylen-3-yl)-N,N-diphenyl-aniline | Electron (µe) | 1.09 x 10⁻⁷ |
Data sourced from studies on perylene derivatives in OFETs. aip.orgaip.orgresearchgate.net
Fluorescent Solar Concentrators
Perylene derivatives, including those related to this compound, are excellent candidates for use in fluorescent solar concentrators (LSCs). LSCs are devices that collect solar radiation over a large area and concentrate it onto smaller, more efficient photovoltaic cells at the edges. polimi.it The performance of an LSC is highly dependent on the photophysical properties of the fluorescent dye used, such as a high photoluminescence quantum yield (PLQY) and a large Stokes shift (the separation between absorption and emission spectra) to minimize reabsorption losses. rsc.orgtue.nl
Perylene dyes are known for their high fluorescence quantum yields, with some derivatives reaching up to 99% in a polymer matrix like poly(methyl methacrylate) (PMMA). optica.org This high efficiency in converting absorbed photons to emitted photons is crucial for the light-guiding process within the LSC. polimi.it
Researchers have designed perylene dyes with large Stokes shifts, as high as 300 meV, specifically for LSC applications. rsc.org Furthermore, polymer nanoparticles containing perylene diimide-based fluorophores have been developed as light-harvesting materials. rsc.org These nanoparticles can be designed to facilitate energy transfer between donor and acceptor dye molecules, resulting in high PLQYs (up to 91%) and leading to estimated optical quantum efficiencies of 51% in LSC devices. rsc.org The long-term optical stability of these dyes under UV illumination is also a critical factor for the practical application of LSCs. tue.nl
Electrophotographic Devices
Perylene pigments, a class of compounds that includes derivatives of this compound, have found significant application in the optoelectronics industry, particularly in electrophotography. imaging.org Electrophotographic devices, such as photocopiers and laser printers, utilize photoreceptors that rely on materials with specific photoconductive properties. imaging.orggoogle.com
In these devices, perylene bisimide pigments are often used as either the photoreceptor itself or as an electron-transporting material. imaging.org The process of electrophotography involves the formation of a latent electrostatic image on a photoconductive surface, which is then developed with toner. The ability of perylene derivatives to generate charge carriers upon exposure to light and transport them efficiently is key to their function in this technology. scispace.com
The high electrophotographic properties of these molecules are linked to their crystal structure and molecular arrangement in the solid state. imaging.org The photoconductivity of perylene derivative films has been observed to increase by several orders of magnitude under illumination, confirming their suitability for such applications. scielo.br Patents have been granted for electrophotographic media that incorporate perylene-3,4,9,10-tetracarboxylic acid derivatives, highlighting their established role in this field. google.comjustia.com
Dye Lasers
The exceptional photophysical properties of perylene derivatives, such as high fluorescence quantum yields and good photostability, make them excellent gain media for dye lasers. optica.orgnih.gov Dye lasers are a type of laser that uses an organic dye in a liquid solution or solid-state matrix as the lasing medium, offering tunability over a broad range of wavelengths. optica.org
Perylene-based dyes, including perylene orange and perylene red, have been successfully incorporated into various solid-state host materials like poly(methyl methacrylate) (PMMA) and composite glasses to create high-performance solid-state dye lasers. optica.orgcapes.gov.br These lasers have demonstrated high slope efficiencies, with one perylene orange-based laser achieving 72%, and good photostability. capes.gov.br The choice of the host matrix is crucial as it can influence the laser performance of the dye. optica.org
The versatility of perylene derivatives allows for their use in different types of laser systems, from simple optical devices to more complex systems for modern optoelectronic applications like displays and Li-Fi networks. nih.govresearchgate.net The ability to tune the emission properties through chemical modification of the perylene core is a significant advantage in developing new laser dyes for specific applications. nih.gov
Energy Storage Materials
The unique electronic properties and stable molecular structure of this compound and its derivatives make them promising candidates for advanced energy storage applications. Their large, planar aromatic core facilitates electron transport and intercalation of ions, which are crucial characteristics for electrode materials in batteries.
Organic Cathode Materials for Lithium-Ion Batteries
Perylene-based compounds, including derivatives of this compound, are actively being researched as organic cathode materials for lithium-ion batteries (LIBs). mdpi.comresearchgate.net These organic materials offer several potential advantages over traditional inorganic cathodes, such as lower production costs, recyclability, and greater structural diversity. nih.gov The core principle behind their function lies in the reversible redox reactions of the perylene core, which can store and release lithium ions during the charge and discharge cycles. researchgate.net
Electrochemical Performance and Cycling Stability
The electrochemical performance of cathodes based on perylene derivatives is a key area of investigation. Important metrics include specific capacity (the amount of charge stored per unit mass), rate capability (performance at different charge/discharge speeds), and cycling stability (how well the material retains its capacity over many cycles). mdpi.com
Derivatives of perylene diimide have demonstrated excellent cycling stability. For example, an L-alanine-substituted perylene diimide cathode maintained 95% of its initial capacity of 86 mAh/g over 150 cycles at a current density of 50 mA/g. mdpi.com In another study, a perylene diimide derivative N-substituted with a 1,2,4-triazol-3-yl ring (PDI-3AT) exhibited a discharge capacity of 85.2 mAh/g over 100 cycles at 50 mA/g and 64.5 mAh/g over 1000 cycles at 500 mA/g. acs.orgnih.gov Furthermore, a perylene-based all-organic redox battery showed promising long-term cycling stability for up to 200 cycles. nih.gov These results highlight the potential of perylene-based materials to create durable and long-lasting lithium-ion batteries. researchgate.netnih.gov
Table 1: Electrochemical Performance of Perylene Diimide Derivatives as Organic Cathodes
| Derivative | Specific Capacity (mAh/g) | Current Density (mA/g) | Cycles | Capacity Retention (%) | Reference |
|---|---|---|---|---|---|
| PDI_A (L-alanine substituted) | 86 | 50 | 150 | 95 | mdpi.com |
| PDI_A (L-alanine substituted) | 47 | 500 | 5000 | 98 | mdpi.com |
| PDI-3AT (1,2,4-triazol-3-yl substituted) | 85.2 | 50 | 100 | 84 | acs.orgnih.gov |
| PDI-3AT (1,2,4-triazol-3-yl substituted) | 64.5 | 500 | 1000 | 64 | acs.orgnih.gov |
| PDI-EDA/CB | 118 | 50 | - | - | nih.gov |
| PDI-EDA/CB | 95 | 5000 | - | - | nih.gov |
| PDI-EDA/CB | - | 1000 | 1500 | 70.5 | nih.gov |
Supramolecular Architectures and Nanomaterials
The ability of this compound and its derivatives to self-assemble into highly ordered supramolecular structures is a key attribute for their application in nanomaterials and advanced electronic devices. This self-assembly is primarily driven by non-covalent interactions, leading to the formation of well-defined architectures.
Molecular Aggregation via π-π Stacking Interactions
The planar and electron-rich nature of the perylene core in this compound derivatives is highly conducive to π-π stacking interactions. libretexts.orgresearchgate.net These interactions occur when the aromatic rings of adjacent molecules stack on top of each other, similar to a deck of cards. libretexts.org This stacking is a dominant force in the molecular aggregation of these compounds, leading to the formation of larger assemblies. nankai.edu.cnnih.govrsc.org The strength of these interactions can be influenced by factors such as the solvent, temperature, and the presence of specific substituents on the perylene core. nankai.edu.cn For example, introducing bulky groups can sterically hinder and reduce the degree of aggregation. aip.org The π-π stacking arrangement can significantly influence the electronic and photophysical properties of the resulting material. rsc.orgacs.org
Formation and Characterization of Thin Films and Self-Assembled Monolayers (SAMs)
Derivatives of this compound can be processed to form thin films and self-assembled monolayers (SAMs) on various substrates. nih.govscielo.br These highly ordered, two-dimensional structures are of great interest for applications in organic electronics. nih.gov Techniques such as physical vapor deposition can be used to create thin films with controlled thickness and morphology. scielo.br
Self-assembled monolayers are formed by the spontaneous organization of molecules onto a surface. For instance, perylene diimide derivatives with appropriate anchoring groups, like phosphonic acids, can form compact SAMs on surfaces such as indium tin oxide (ITO). researchgate.net The formation and properties of these films and monolayers can be characterized by various techniques, including UV-visible absorption spectroscopy and electrochemical methods like cyclic voltammetry. researchgate.net The ability to form robust and uniform organic functional layers on substrates like graphene opens up possibilities for developing novel sensors and molecular electronic devices. nih.gov
Liquid Crystalline Phases and Columnar Structures
Certain derivatives of this compound exhibit liquid crystalline behavior, a state of matter that has properties between those of a conventional liquid and a solid crystal. acs.orgresearchgate.netrsc.org Specifically, many perylene-based molecules can form discotic liquid crystal phases, where the disc-shaped molecules stack on top of one another to form columns. beilstein-journals.orgrsc.org These columnar structures create one-dimensional pathways for charge transport, which is highly desirable for electronic applications. beilstein-journals.org
The tendency to form columnar phases is driven by the strong π-π interactions between the perylene cores. beilstein-journals.org The specific type of columnar structure (e.g., hexagonal or rectangular) can be tuned by modifying the chemical structure of the side chains attached to the perylene core. beilstein-journals.orgrsc.org In some cases, functionalizing the perylene core with bulky groups can lead to the formation of more complex, non-columnar spherical assemblies. nih.gov The ability to control the self-assembly into well-defined liquid crystalline and columnar structures is crucial for the design of advanced materials for organic electronics. acs.orgmdpi.com
Nanoparticle Fabrication and Characterization
The unique photophysical properties and inherent hydrophobicity of the perylene core, combined with the functional versatility of the aniline (B41778) moiety, make this compound and its derivatives prime candidates for the fabrication of advanced organic nanoparticles. These nanoparticles are typically formed through self-assembly processes in aqueous environments, driven by the tendency of the hydrophobic perylene units to minimize contact with water. The resulting nanoscale structures exhibit distinct optical and morphological characteristics that are highly dependent on the fabrication method and the specific molecular structure of the perylene derivative.
Fabrication Methods
The most common method for producing nanoparticles from perylene derivatives, including those functionalized with aniline, is the reprecipitation method , also known as nanoprecipitation. mdpi.com This technique involves dissolving the organic compound in a good, water-miscible organic solvent, such as tetrahydrofuran (B95107) (THF) or dimethyl sulfoxide (B87167) (DMSO), and then rapidly injecting this solution into a large volume of a poor solvent, typically water, under vigorous stirring or sonication. mdpi.comrsc.org The sudden change in solvent polarity causes the hydrophobic molecules to aggregate and self-assemble into nanoparticles. mdpi.com
Another approach involves the use of stabilizing agents or polymeric matrices. For instance, amphiphilic polymers can be co-assembled with the perylene derivative to control the size and stability of the resulting nanoparticles. rsc.org In some cases, the perylene derivative itself is designed to be amphiphilic, possessing both hydrophobic (the perylene core) and hydrophilic (e.g., polyethylene (B3416737) glycol chains) components, which facilitates self-assembly into well-defined nanostructures in aqueous media. mdpi.com
Furthermore, covalent chemistry can be employed to create more complex nanostructures. For example, aniline-functionalized graphene has been used as a scaffold for the assembly of other materials, a principle that can be extended to perylene-based systems. nih.gov
Characterization of Nanoparticles
A suite of analytical techniques is employed to thoroughly characterize the fabricated nanoparticles, focusing on their morphology, size distribution, and photophysical properties.
Morphological and Size Characterization:
Transmission Electron Microscopy (TEM): TEM is a primary tool for visualizing the morphology and size of the nanoparticles. Studies on nanoparticles derived from similar perylene-based molecules have revealed the formation of spherical nanoparticles. For instance, self-assembly of perylene diimide-based molecules can lead to nanoparticles with diameters in the range of 30-120 nm. rsc.orgrsc.org
Dynamic Light Scattering (DLS): DLS is used to determine the hydrodynamic diameter and size distribution of the nanoparticles in solution. This technique provides valuable information on the aggregation state of the nanoparticles in their aqueous environment. rsc.org
Structural and Optical Characterization:
UV-Vis Absorption Spectroscopy: The absorption spectra of the nanoparticle dispersions are compared to those of the individual molecules in solution. The formation of aggregates in nanoparticles often leads to changes in the absorption profile, such as broadening of the absorption bands and a red or blue shift, which can be explained by Kasha's exciton (B1674681) theory. scielo.br A blue shift (H-aggregation) suggests a parallel, face-to-face arrangement of the chromophores, while a red shift (J-aggregation) indicates a head-to-tail arrangement. scielo.br
Fluorescence Spectroscopy: The emission properties of the nanoparticles are highly sensitive to the intermolecular interactions of the perylene chromophores. Aggregation can lead to fluorescence quenching or the formation of new, red-shifted emission bands corresponding to excimer states. researchgate.net The fluorescence quantum yield of the nanoparticles is a critical parameter for their application in optical devices and bioimaging.
X-ray Diffraction (XRD): XRD analysis can provide insights into the crystallinity and molecular packing within the nanoparticles. researchgate.net
X-ray Photoelectron Spectroscopy (XPS): XPS is used to determine the elemental composition and chemical states of the atoms on the nanoparticle surface, confirming the presence and integrity of the aniline functionality. nih.gov
Interactive Data Table of Nanoparticle Properties
The following table summarizes typical characterization data for nanoparticles fabricated from perylene derivatives, providing a reference for the expected properties of this compound-based nanoparticles.
| Perylene Derivative System | Fabrication Method | Nanoparticle Size (TEM) | Hydrodynamic Diameter (DLS) | Key Optical Properties | Reference |
| Perylene Diimide (PDI) Homopolymer | ADMET Polymerization-Induced Self-Assembly | 90-120 nm (Vesicles) | 90-120 nm | Absorption maxima at 424, 483, 518 nm | rsc.orgrsc.org |
| PDI-Functionalized Silica | Stöber Method (co-condensation) | ~50-100 nm | Not Specified | Emission maxima at 530, 570, 620 nm | researchgate.netnih.gov |
| D-A-D molecule with PDI and Diphenylaniline | Reprecipitation | ~100 nm | Not Specified | High photothermal conversion efficiency (43%) | mdpi.com |
Sensing and Chemosensing Applications of 4 Perylen 3 Yl Aniline Derivatives
Development of Optical Chemosensors (Fluorescence and Colorimetric)
Optical chemosensors based on 4-(perylen-3-yl)aniline and related perylene (B46583) imide (PDI) derivatives leverage changes in fluorescence or color upon interaction with a target analyte. mdpi.com These sensors are advantageous due to their potential for high sensitivity, rapid response, and the possibility of naked-eye detection. mdpi.combohrium.com The fundamental design of these sensors involves the perylene core, a highly stable and efficient fluorophore with a near-unity fluorescence quantum yield in its monomeric state, linked to a recognition unit, such as the aniline (B41778) group. mdpi.comresearchgate.net
The primary mechanism governing the function of many such fluorescent sensors is photoinduced electron transfer (PET). mdpi.comutah.edu In the ground state or "off" state, the lone pair of electrons on the aniline's nitrogen atom can be transferred to the photoexcited perylene core, quenching its fluorescence. mdpi.comutah.edu When the aniline group interacts with an analyte (e.g., a proton or a metal ion), the energy level of the aniline's highest occupied molecular orbital (HOMO) is lowered. mdpi.comutah.edu This change blocks the PET process, leading to a restoration or "turn-on" of the perylene's characteristic fluorescence. mdpi.comutah.edu
Colorimetric sensors, on the other hand, rely on changes in the absorption spectrum of the PDI derivative upon analyte binding. mdpi.com These changes can be induced by structural modifications or alterations in the aggregation state of the perylene molecules, resulting in a visible color change. bohrium.com For instance, a sensor for Al³⁺ demonstrated a distinct color change from colorless to brilliant yellow, which was easily identifiable by the naked eye. bohrium.com
The versatility of the perylene scaffold allows for functionalization at various positions, enabling the tuning of solubility, electronic properties, and selectivity towards specific analytes. researchgate.net This structural tailorability is a key challenge and focus in molecular design to enhance sensor performance. mdpi.com
Selective Detection of Volatile Organic Compounds (VOCs), particularly Amines (e.g., Aniline Vapor)
The detection of volatile organic compounds (VOCs), especially amines, is crucial for environmental monitoring, food quality control, and medical diagnostics. nih.govresearchgate.net Derivatives of this compound have been successfully incorporated into sensory materials for the highly sensitive and selective detection of amine vapors. nih.govacs.org
The sensing mechanism is often based on the fluorescence quenching of the perylene fluorophore upon interaction with amine molecules. researchgate.net The electron transfer from the amine analyte to the excited state of the perylene derivative is a common pathway for this quenching. mdpi.comresearchgate.net Studies have shown that the quenching efficiency can vary depending on the type of amine (primary, secondary, or tertiary), allowing for some degree of differentiation. researchgate.net
To enhance selectivity, particularly for aniline vapor amidst other similar amines, supramolecular strategies have been employed. One approach involves using a perylene-cyclodextrin conjugate. nih.govacs.org In this system, cyclodextrin (B1172386) acts as a specific receptor, providing specialized binding sites that improve selectivity and reversibility through host-guest inclusion complexation. nih.govacs.org
Solid-state fluorescent sensors are particularly practical for real-world applications. These are often fabricated as films where the perylene-based sensor molecule is embedded in a polymer matrix, such as poly(vinylidene fluoride) or cellulose-derived films. nih.govacs.orgresearchgate.net These films can exhibit instantaneous fluorescence quenching in the presence of ppb-level amine concentrations, with fast response times of less than a second reported for aniline vapor. researchgate.net
Table 1: Performance of Perylene-based Sensors for Aniline Detection
| Sensor Type | Medium | Detection Principle | Detection Limit (LOD) | Response Time | Citation |
| Perylene-cyclodextrin conjugate in PVDF membrane | Vapor | Fluorescence Quenching | Not specified | Instantaneous | nih.gov, acs.org |
| Perylene bisimide-functionalized copolymer film | Vapor | Fluorescence Quenching | ppb-level | < 1 s | researchgate.net |
| Perylene tetracarboxylic acid in cellulose (B213188) film | Water | Ratiometric Fluorescence | 0.27 ppb | Not specified | researchgate.net |
| Perylene tetracarboxylic acid in cellulose film | Air | Ratiometric Fluorescence | 0.086 ppb | Not specified | researchgate.net |
| Perylene diimide (PDI) | Solution | Fluorescence Quenching | Not specified | Not specified | researchgate.net |
Sensing of Inorganic and Organic Ions
The aniline moiety in this compound derivatives can also act as a binding site for various inorganic and organic ions, leading to detectable optical responses. mdpi.commdpi.com PDI-based chemosensors have been developed for a wide range of metal cations, including Al³⁺, Fe³⁺, Cu²⁺, Pd²⁺, and Ba²⁺, as well as non-metal anions like F⁻ and CN⁻. mdpi.com
The sensing mechanism can be a "turn-on" or "turn-off" fluorescence response. For example, a PDI derivative functionalized with a bis((1,2,3-triazol-4-yl)methyl)amine ligand showed a highly selective fluorescence "turn-on" response to Fe³⁺ in an acetonitrile/water solution. mdpi.com The ligand forms a stable five-membered ring complex with Fe³⁺, which disrupts the fluorescence quenching pathway. mdpi.com Similarly, a Schiff base-containing perylene bisimide sensor was designed for Al³⁺ detection. bohrium.com The interaction with Al³⁺ was proposed to cause hydrolysis of the imine bond, releasing a highly fluorescent compound and resulting in a significant fluorescence enhancement. bohrium.com
In other systems, metal ion binding can induce the aggregation of PDI molecules, leading to fluorescence quenching (a "turn-off" response). mdpi.com A PDI derivative modified with a 15-crown-5 (B104581) ether, for instance, selectively detected Ba²⁺ ions through metal-ion-induced formation of H-type aggregates. mdpi.com
Some sensors exhibit dual functionality. A colorimetric and fluorescent sensor for Cu²⁺ in chloroform (B151607) was developed where the initial complex could then be used as a ratiometric sensor to detect cyanide (CN⁻) ions. mdpi.com The strong affinity between copper and cyanide breaks the initial complex, restoring the fluorescence of the PDI molecule. mdpi.com
Table 2: Examples of Perylene-based Ion Sensors
| Sensor Derivative | Target Ion | Response Type | Sensing Medium | Limit of Detection (LOD) | Citation |
| PDI-21 (with DTA ligand) | Fe³⁺ | Fluorescence Turn-On | ACN/H₂O | Not specified | mdpi.com |
| PCN (Schiff base) | Al³⁺ | Fluorescence Turn-On & Colorimetric | DMF | Not specified | bohrium.com |
| PDI-24 | Pd²⁺ | Fluorescence Turn-On | DMF/H₂O | 7.32 nM | mdpi.com |
| PDI-6 (with 15-crown-5 ether) | Ba²⁺ | Fluorescence Turn-Off | Not specified | Not specified | mdpi.com |
| PDI-3 | Cu²⁺ | Colorimetric & Fluorescence Turn-Off | CHCl₃ | 1.0 µM (Fluor.) / 0.5 µM (Color.) | mdpi.com |
| PDI-3-Cu²⁺ complex | CN⁻ | Ratiometric (Fluorescence Turn-On) | CHCl₃ | 8.0 µM | mdpi.com |
pH Probing Mechanisms and Applications
Monitoring pH is critical in numerous chemical and biological processes. mdpi.com Derivatives of this compound are excellent candidates for pH probes due to the proton-responsive nature of the aniline group. mdpi.comutah.edu The fundamental mechanism for pH sensing in these molecules is the protonation/deprotonation of the aniline nitrogen. mdpi.comutah.edu
In its basic, deprotonated form, the aniline group acts as an effective electron donor, quenching the fluorescence of the attached perylene fluorophore via PET. mdpi.comutah.edu Upon protonation in an acidic environment, the electron-donating ability of the resulting anilinium ion is suppressed. This blockage of the PET pathway "turns on" the fluorescence, providing a clear signal for the pH change. mdpi.comutah.edu This process allows for the development of single-molecule fluorescent probes for pH. mdpi.comutah.edu
The pH-dependent fluorescence response can be tailored by modifying the structure of the perylene derivative. For instance, an amphiphilic PDI modified with phenylalanine side chains exhibited a pH-dependent fluorescence response over the range of pH 4.0–7.0, making it suitable for probing pH in biological systems like living HeLa cells. mdpi.com Another probe, 1-hydroxyl-3,4;9,10-tetra(n-butoxyloxycarbonyl)perylene (HPTBAC), showed a linear response in the pH range of 6.7–8.9 with a pKa of 7.9. rsc.org
The performance of these optical pH sensors depends on factors like the pKa of the indicator dye and the host matrix. nih.gov While many optical sensors cover a range of about 3 pH units, this can be expanded by using multiple indicator dyes. nih.gov The excellent photostability and high quantum yield of perylene derivatives make them particularly attractive compared to other common pH-responsive fluorophores. mdpi.com
Sensing in Diverse Environmental and Biological Media
The robust chemical and photochemical stability of the perylene core allows its derivatives to be used as sensors in a wide array of media, from organic solvents and aqueous solutions to solid-state devices and living cells. mdpi.commdpi.comresearchgate.net
Solution-Phase Sensing: Many PDI-based sensors are designed for use in solution, often in binary water-organic mixtures, to detect environmental pollutants like heavy metal ions and toxic organic compounds. mdpi.com The solubility of the sensors can be tuned by attaching appropriate hydrophilic or hydrophobic substituents to the perylene imide positions, which is crucial for their performance in different solvent systems. mdpi.com
Solid-State and Vapor Sensing: For the detection of volatile compounds like amines, solid-phase sensors are highly desirable. mdpi.com These are typically fabricated by embedding the PDI derivative into a polymer film or test paper. mdpi.comnih.gov This format offers portability and convenience for on-site detection. mdpi.com For example, fluorescent films have been developed for the rapid and reversible detection of aniline vapor. researchgate.net
Biological Media: The low cytotoxicity and high photostability of certain perylene derivatives make them suitable for biological applications, such as bioimaging. mdpi.comutah.edu PDI-based fluorescent probes have been successfully used for monitoring pH changes within living cells. mdpi.comrsc.org An amphiphilic PDI derivative was used for intracellular pH probing in HeLa cells, while another probe, HPTBAC, was applied to image both human lung cancer cells (A549) and E. coli cells. mdpi.comrsc.org The ability to function within the complex biological matrix highlights the potential of these compounds in diagnostics and cellular research.
Biological and Medicinal Research Avenues: Mechanism Focused Studies
Photosensitization Mechanisms: Generation of Singlet Oxygen and Reactive Oxygen Species
Perylene (B46583) derivatives, including those structurally related to 4-(perylen-3-yl)aniline, are recognized as potent photosensitizers. nih.govresearchgate.net Upon exposure to light, particularly in the visible spectrum, these compounds can absorb photons and transition to an excited state. This energy can then be transferred to molecular oxygen, leading to the formation of highly reactive singlet oxygen (¹O₂) and other reactive oxygen species (ROS). nih.govresearchgate.netnih.govnih.gov
The primary mechanism of action for the antiviral and other biological activities of many perylene derivatives is attributed to this light-induced generation of ROS. nih.govnih.gov The production of singlet oxygen is a key factor, as it can react with and damage various biological molecules, most notably the unsaturated lipids found in viral envelopes and cell membranes. nih.govsemanticscholar.orgmdpi.com This process, known as photodynamic inactivation, leads to the impairment of membrane function and ultimately, the inactivation of pathogens or the death of targeted cells. nih.gov
Recent studies have highlighted that the photosensitizing capability is a major contributor to the anti-SARS-CoV-2 activity of perylene derivatives, which was significantly enhanced under blue light irradiation. nih.gov Conversely, their antiviral potency was lost under red light, underscoring the light-dependent nature of their action. nih.gov The generation of singlet oxygen within the lipid bilayer of viral envelopes is a critical step, causing destruction and viral inactivation. mdpi.com Research has also focused on creating perylene-based ROS "supergenerators" for applications in photochemotherapy against hypoxic tumors, demonstrating the versatility of this chemical scaffold. nih.gov
Antiviral Activity Investigations: Mechanisms of Action against Enveloped Viruses
Derivatives of perylene have demonstrated broad-spectrum antiviral activity, particularly against enveloped viruses. semanticscholar.orgmdpi.comresearchgate.net This activity is intrinsically linked to their photosensitizing properties and their ability to interact with and disrupt viral membranes.
Interaction with Viral Lipid Envelopes
The amphipathic nature of many perylene derivatives, possessing both a lipophilic perylene core and a polar moiety, allows them to readily intercalate into the lipid bilayers of viral envelopes. semanticscholar.orgresearchgate.netresearchgate.net The hydrophobic perylene portion anchors the molecule within the membrane, bringing the photosensitizing core into close proximity with the membrane's lipid components. semanticscholar.orgmdpi.com
This interaction is a crucial first step in their antiviral mechanism. Once embedded in the viral envelope, and upon light activation, the generated singlet oxygen can cause peroxidation of unsaturated lipids. semanticscholar.org This oxidative damage alters the physical properties of the viral membrane, increasing its rigidity and impairing its fluidity, which is essential for the subsequent fusion process with a host cell. nih.gov Studies have shown that perylene compounds exhibit a high affinity for liposomal and cellular membranes, efficiently inserting themselves into the envelopes of viruses like SARS-CoV-2. nih.govresearchgate.netresearchgate.net
Inhibition of Viral Fusion Processes
The ultimate consequence of the interaction with the viral lipid envelope and the subsequent photo-induced damage is the inhibition of viral fusion. nih.govresearchgate.net The fusion of the viral envelope with the host cell membrane is a critical step for the entry of the viral genetic material into the cell, and its disruption effectively blocks infection.
Initially, it was proposed that the antiviral action of some perylene derivatives, termed rigid amphipathic fusion inhibitors (RAFIs), was primarily biophysical. The inverted cone shape of these molecules was thought to physically hinder the necessary membrane curvature changes required for fusion. nih.govresearchgate.net However, more recent evidence strongly indicates that photosensitization and the resulting oxidative damage to the viral envelope are the predominant mechanisms. semanticscholar.orgmdpi.com By altering membrane rheology and preventing the necessary conformational changes, these compounds act as potent blockers of the viral entry and fusion process. nih.govmdpi.com This has been demonstrated for a range of enveloped viruses, including influenza virus, hepatitis C virus, and various coronaviruses. nih.govnih.gov
Application as Fluorescent Probes for Biological Systems
The inherent fluorescence of the perylene core makes these compounds valuable tools for biological imaging and sensing. mdpi.commdpi.comacs.org Perylene-based fluorescent probes have been developed for various applications, leveraging their strong fluorescence quantum yields and sensitivity to the local environment. rsc.orgmdpi.com
For instance, perylene diimide derivatives have been used to create colorimetric and ratiometric fluorescent chemosensors for detecting ions like fluoride (B91410) and palladium. mdpi.com The fluorescence of these probes can be modulated by interactions with specific analytes, leading to a "turn-on" or "turn-off" response. rsc.orgmdpi.com In the context of biological systems, fluorescent probes based on perylene scaffolds can be designed to target specific cellular compartments or to report on physiological conditions such as pH. rsc.org
The aniline (B41778) moiety in this compound can also play a role in the design of photoinduced electron transfer (PET) probes. rsc.org In such systems, the aniline group can act as an electron donor that quenches the fluorescence of the perylene fluorophore. Upon interaction with a target analyte, this PET process can be disrupted, leading to a significant enhancement in fluorescence. rsc.org This principle has been used to develop pH-sensitive "light-up" probes and probes for detecting gaseous signaling molecules like nitric oxide. rsc.orgnih.gov The ability to synthesize custom-made fluorescent probes from core scaffolds like perylene is crucial for advancing chemical biology and enabling the visualization of complex biological processes. acs.org
Future Perspectives and Emerging Research Directions
Rational Design and Synthesis of Tailored Chromophores for Enhanced Functionality
The future development of materials based on 4-(Perylen-3-YL)aniline heavily relies on the ability to precisely control its molecular structure to achieve desired photophysical and electronic properties. Rational design strategies focus on modifying both the perylene (B46583) and aniline (B41778) components to fine-tune the molecule's performance as a chromophore.
Key research directions include:
Modulation of Intramolecular Charge Transfer (ICT): The donor-acceptor (D-A) architecture of this compound is fundamental to its properties. The aniline group serves as the electron donor and the perylene core as the acceptor. The efficiency of this ICT can be systematically tuned by introducing various substituents. For instance, modifying the amino group of the aniline moiety (e.g., through alkylation or arylation) or altering other positions on the perylene ring can adjust the energy levels of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), thereby controlling the absorption and emission wavelengths. researchgate.netmdpi.com
Advanced Synthetic Methodologies: The synthesis of precisely functionalized derivatives is crucial. Modern cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig reactions, are powerful tools for attaching various functional groups to the perylene core. thieme-connect.compreprints.org These methods allow for the creation of complex molecular architectures, including oligomers and polymers, where the this compound unit acts as a repeating monomer. The synthesis of ramified, or branched, molecules containing multiple perylene scaffolds has been shown to enhance certain properties, a strategy that could be applied to create clusters of this compound. nih.govscispace.com
Enhancing Solubility and Processability: A significant challenge with perylene-based compounds is their tendency to aggregate due to strong π–π stacking, which can quench fluorescence and reduce solubility. thieme-connect.com Future synthetic efforts will focus on attaching bulky or flexible side chains to either the aniline nitrogen or the perylene core to inhibit this aggregation, improving processability for applications in devices like organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs). rsc.org
Table 1: Strategies for Tailoring Chromophore Functionality
| Design Strategy | Target Property | Potential Application | Research Approach |
|---|---|---|---|
| Aniline Moiety Modification | Tune HOMO-LUMO gap, solubility | Organic Electronics, Sensors | N-alkylation, N-arylation, Acylation |
| Perylene Core Functionalization | Control absorption/emission, prevent aggregation | Bio-imaging, Photovoltaics | Halogenation followed by cross-coupling reactions (e.g., Suzuki, Sonogashira) |
| Oligomer/Polymer Synthesis | Enhance light-harvesting, charge transport | Organic Solar Cells, Conductive Polymers | Direct arylation polymerization, Click chemistry |
Integration into Advanced Hybrid Materials and Composites
The integration of this compound into larger material systems is a promising frontier for creating advanced functional composites. The aniline group provides a reactive handle for covalently bonding or non-covalently assembling the chromophore with a variety of substrates, including polymers, metal oxides, and carbon nanomaterials.
Emerging research focuses on:
Semiconductor Composites for Photocatalysis: Perylene derivatives are excellent photosensitizers, capable of absorbing visible light and injecting electrons into the conduction band of wide-bandgap semiconductors like titanium dioxide (TiO₂) or zinc oxide (ZnO). mdpi.com The aniline group of this compound can be used to anchor the molecule onto the surface of these metal oxides, creating a hybrid material for enhanced photocatalytic activity under sunlight. acs.org
Conductive Polymer Blends: The compound can be incorporated into conductive polymer matrices. For instance, it can be blended with or polymerized into polymers like polyaniline (PANI) or polythiophene (PTh) to create materials for flexible electronics. mdpi.com The perylene unit would contribute its optical properties, while the polymer backbone would provide charge transport pathways.
Self-Assembled Supramolecular Structures: The aniline moiety can participate in hydrogen bonding or other non-covalent interactions, driving the self-assembly of this compound into well-ordered structures. For example, derivatives of 5-(perylen-3-ylethynyl)uracil have been assembled into ramified clusters, demonstrating that complex architectures can be achieved. nih.gov Such organized assemblies are of interest for creating materials with anisotropic optical or electronic properties.
Table 2: Potential Hybrid Materials Incorporating this compound
| Matrix Material | Integration Method | Key Feature | Potential Application |
|---|---|---|---|
| Titanium Dioxide (TiO₂) | Surface anchoring via aniline group | Enhanced visible light absorption | Photocatalysis, Dye-Sensitized Solar Cells |
| Polyaniline (PANI) | Polymerization, Blending | Combines optical and conductive properties | Flexible Electronics, Sensors, Actuators |
| Pentaerythritol-based azides | Click Chemistry | Formation of multi-chromophore clusters | Enhanced light-harvesting, Antiviral materials |
| Cyclodextrins | Supramolecular Assembly | Host-guest complexation for sensing | Chemical Sensors for volatile organic compounds |
Exploration of Novel Stimuli-Responsive Materials
A particularly exciting research direction is the development of "smart" materials that change their properties in response to external stimuli. The unique structure of this compound makes it an ideal candidate for creating materials that respond to light, changes in pH, or redox conditions. dovepress.comacs.org
Future work in this area includes:
pH-Responsive Systems: The aniline group is basic and becomes protonated in acidic conditions. This protonation significantly alters its electron-donating ability, which in turn modifies the ICT character of the entire molecule. This can lead to a visible color change (halochromism) or a change in fluorescence intensity, providing a direct mechanism for pH sensing. nih.gov
Photo-Responsive and Photo-Switchable Materials: The perylene core is inherently photoactive. This can be harnessed to create materials that undergo changes upon irradiation. For example, copolymers containing perylen-3-yl moieties have been used to create self-immolative polymersomes that disassemble and release their contents when exposed to UV or visible light. dovepress.commdpi.com
Redox-Active Materials: Both the perylene and aniline moieties can be sensitive to redox conditions. This responsiveness can be exploited in designing materials for electrochemical sensors or as cathode materials in organic batteries, where the molecule undergoes reversible oxidation and reduction. acs.org
Table 3: Stimuli-Responsiveness of this compound-Based Materials
| Stimulus | Responsive Moiety | Observed Effect | Potential Application |
|---|---|---|---|
| pH Change | Aniline Group (Protonation/Deprotonation) | Colorimetric or Fluorometric Change | pH sensors, Controlled drug release |
| Light (UV/Visible) | Perylene Core | Photoluminescence, Polymer depolymerization | Bio-imaging, Photo-triggered delivery systems |
| Redox Potential | Perylene Core and Aniline Group | Reversible oxidation/reduction | Electrochemical sensors, Organic batteries |
Development of Multi-Functional Systems for Synergistic Applications
The ultimate goal is to integrate multiple functionalities into a single, synergistic system. By combining the properties discussed above, materials based on this compound can be designed to perform complex tasks that are more than the sum of their parts.
Emerging concepts include:
Theranostic Agents: A material could be designed where the perylene core acts as a fluorescent imaging agent to locate specific cells (diagnosis), while also being capable of generating reactive oxygen species upon light irradiation for photodynamic therapy (therapeutics). The aniline group could be functionalized with a targeting ligand to ensure specificity.
Sensing and Catalysis: A hybrid material could act as a selective sensor for a particular analyte through the aniline group. Upon binding the analyte, a conformational change could switch on the photocatalytic activity of the perylene core, allowing the system to both detect and degrade a pollutant.
Self-Reporting Drug Delivery: A polymer composite incorporating this compound could be designed to release a drug in response to a specific pH found in a diseased tissue. The drug release event could be accompanied by a change in the fluorescence of the perylene chromophore, providing real-time feedback that the therapeutic agent has been delivered to its target. This leverages the concept of self-immolative polymers that can be triggered to depolymerize and release cargo under specific conditions. mdpi.comacs.org
The rational design and synthesis of such multi-functional systems represent a significant challenge but hold the promise of creating highly advanced materials for applications in medicine, environmental remediation, and electronics. The versatility of the this compound scaffold makes it a key player in this ongoing research endeavor.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
